ethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophanate
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Overview
Description
2-(2-(1,3-DIOXO-ISOINDOL-YL)-ACETYLAMINO)-3-(INDOL-3-YL)-PROPIONIC ACID ET ESTER is a complex organic compound that features both isoindole and indole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,3-DIOXO-ISOINDOL-YL)-ACETYLAMINO)-3-(INDOL-3-YL)-PROPIONIC ACID ET ESTER typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Acetylation: The isoindole derivative can be acetylated using acetic anhydride.
Indole Introduction: The indole moiety can be introduced via a coupling reaction, such as a Suzuki coupling.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the carbonyl groups in the isoindole moiety.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of Lewis acids like aluminum chloride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound could be studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-DIOXO-ISOINDOL-YL)-ACETYLAMINO)-3-(INDOL-3-YL)-PROPIONIC ACID: Lacks the ester group.
2-(2-(1,3-DIOXO-ISOINDOL-YL)-ACETYLAMINO)-3-(INDOL-3-YL)-PROPIONIC ACID METHYL ESTER: Has a methyl ester instead of an ethyl ester.
Uniqueness
The presence of both isoindole and indole moieties, along with the ester functional group, might confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets.
Properties
Molecular Formula |
C23H21N3O5 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C23H21N3O5/c1-2-31-23(30)19(11-14-12-24-18-10-6-5-7-15(14)18)25-20(27)13-26-21(28)16-8-3-4-9-17(16)22(26)29/h3-10,12,19,24H,2,11,13H2,1H3,(H,25,27) |
InChI Key |
IIVPHGVIIHSJNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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